Sulfonium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

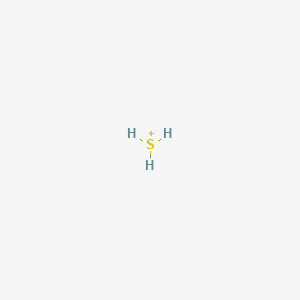

Sulfonium is a sulfur hydride, a this compound compound and an onium cation. It is a conjugate acid of a hydrogen sulfide.

Applications De Recherche Scientifique

Introduction to Sulfonium Compounds

This compound compounds, particularly this compound salts, are increasingly recognized for their diverse applications in organic synthesis and catalysis. These compounds, characterized by a positively charged sulfur atom bonded to three organic groups, have been the focus of numerous studies due to their unique reactivity and ability to participate in various chemical transformations.

Electron Donor-Acceptor Complexes

This compound salts have shown significant promise as acceptors in electron donor-acceptor (EDA) complexes. Recent research highlights how these salts can facilitate the generation of radical species through photoactivation strategies. The “this compound tag” approach allows for the generation of radicals from native functionalities, expanding the range of accessible chemical transformations. Aryl this compound salts, in particular, serve as effective acceptors due to their electron-deficient nature, which helps relax electronic constraints on parent substrates .

Organocatalysis and Asymmetric Reactions

This compound and sulfoxonium ylides are valuable reagents in organocatalyzed asymmetric reactions. These ylides participate in the formation of C-X bonds (where X can be C, N, O, S, B, or P) and are instrumental in synthesizing cyclic compounds. Their stability and low toxicity make them suitable for various synthetic applications. The use of these ylides has been extensively documented in the literature, showcasing their role as chiral auxiliaries and ligands in asymmetric transformations .

Synthetic Utility in Organic Chemistry

This compound salts are utilized for their reactivity in various synthetic pathways. They can act as electrophiles in nucleophilic substitution reactions and have been employed to synthesize complex organic molecules, including natural products and pharmaceuticals. Their ability to form stable intermediates enhances their utility in multi-step synthesis processes .

Radical Reactions

The involvement of this compound salts in radical chemistry is noteworthy. They can be used to generate radicals that participate in a variety of reactions, including cyclization and functionalization processes. This capability is particularly valuable in synthetic strategies requiring radical intermediates .

Biological Applications

Research has also explored the potential biological applications of this compound compounds. Their derivatives have been investigated for bioactivity, including antimicrobial properties and interactions with biomolecules. This aspect opens avenues for developing new therapeutic agents based on this compound chemistry .

Case Study 1: EDA Complexes with Aryl this compound Salts

- Objective : To evaluate the effectiveness of aryl this compound salts as acceptors in EDA complexes.

- Methodology : Photoactivation techniques were employed to generate radicals from aryl this compound salts.

- Results : The study demonstrated a significant increase in the diversity of radicals generated compared to traditional methods, showcasing the utility of this compound salts in expanding chemical space .

Case Study 2: Asymmetric Organocatalysis Using this compound Ylides

- Objective : To explore the role of this compound ylides in asymmetric organocatalysis.

- Methodology : Various reaction conditions were tested to optimize yields and selectivity.

- Results : The ylides exhibited high reactivity and selectivity, leading to the successful synthesis of chiral compounds with promising yields .

Propriétés

Numéro CAS |

18155-21-0 |

|---|---|

Formule moléculaire |

H3S+ |

Poids moléculaire |

35.09 g/mol |

Nom IUPAC |

sulfanium |

InChI |

InChI=1S/H2S/h1H2/p+1 |

Clé InChI |

RWSOTUBLDIXVET-UHFFFAOYSA-O |

SMILES |

[SH3+] |

SMILES canonique |

[SH3+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.